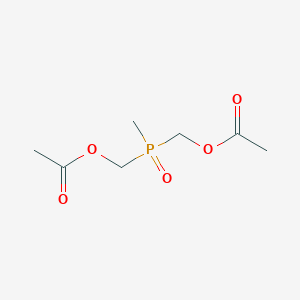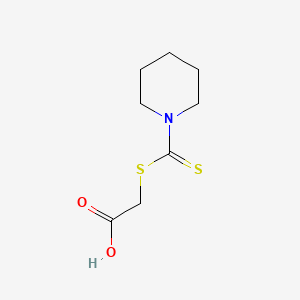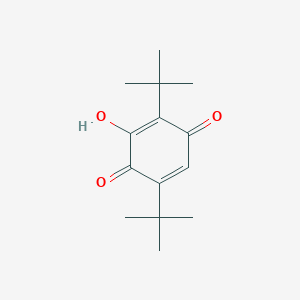
2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione is an organic compound known for its unique chemical structure and properties. It is often used in scientific research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of two tert-butyl groups and a hydroxy group attached to a cyclohexa-2,5-diene-1,4-dione ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione typically involves the oxidation of 2,5-di-tert-butylhydroquinone. This process can be carried out using various oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is usually performed in an organic solvent like acetone or methanol to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.
化学反応の分析
Types of Reactions
2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, methanol, dichloromethane.
Major Products Formed
Quinones: Formed through oxidation.
Hydroquinones: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in biological redox reactions.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used as an intermediate in the production of various chemicals and materials.
作用機序
The compound exerts its effects through redox reactions, where it can act as both an oxidizing and reducing agent. Its molecular targets include enzymes and proteins involved in oxidative stress and cellular signaling pathways. The presence of tert-butyl groups enhances its stability and reactivity, making it a valuable compound in various biochemical processes.
類似化合物との比較
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 3,5-Di-tert-butyl-o-benzoquinone
- 2,5-Di-tert-butyl-1,4-benzoquinone
Uniqueness
2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its stability under various conditions make it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
2,5-ditert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-13(2,3)8-7-9(15)10(14(4,5)6)12(17)11(8)16/h7,17H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBNNHWXRCJHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
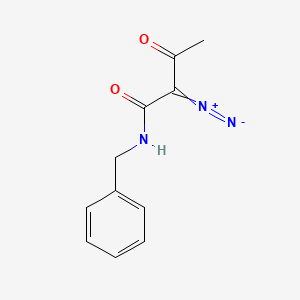
![N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide](/img/structure/B7782436.png)
![sodium;1-oxo-3-sulfanylidene-9-oxa-2,4-diazaspiro[5.5]undec-4-en-5-olate](/img/structure/B7782440.png)
![Benzoxazole, 2-[(2-bromoethyl)thio]-](/img/structure/B7782448.png)
![6-amino-2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B7782456.png)
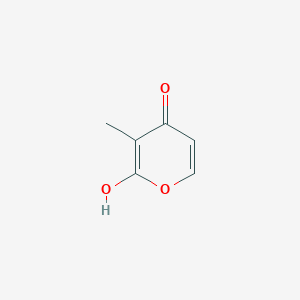


![2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid](/img/structure/B7782481.png)
